N-(1,3-benzothiazol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

FAAH inhibition Endocannabinoid system Pain and inflammation

N-(1,3-Benzothiazol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS 955535-39-4) is a synthetic small molecule belonging to the benzothiazole phenylsulfonyl-piperidine carboxamide class, characterized by a benzothiazole core linked via a carboxamide to a piperidine ring bearing a 4-methoxybenzenesulfonyl substituent. This chemical series has been established as a privileged scaffold for potent fatty acid amide hydrolase (FAAH) inhibition, where the sulfonyl group, piperidine ring, and benzothiazole are essential pharmacophoric elements.

Molecular Formula C20H21N3O4S2
Molecular Weight 431.53
CAS No. 955535-39-4
Cat. No. B2716396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
CAS955535-39-4
Molecular FormulaC20H21N3O4S2
Molecular Weight431.53
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC=N4
InChIInChI=1S/C20H21N3O4S2/c1-27-16-3-5-17(6-4-16)29(25,26)23-10-8-14(9-11-23)20(24)22-15-2-7-19-18(12-15)21-13-28-19/h2-7,12-14H,8-11H2,1H3,(H,22,24)
InChIKeyNTQJEVVJFCADRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS 955535-39-4): Core Structural Identity and Target Class Context for Procurement


N-(1,3-Benzothiazol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS 955535-39-4) is a synthetic small molecule belonging to the benzothiazole phenylsulfonyl-piperidine carboxamide class, characterized by a benzothiazole core linked via a carboxamide to a piperidine ring bearing a 4-methoxybenzenesulfonyl substituent [1]. This chemical series has been established as a privileged scaffold for potent fatty acid amide hydrolase (FAAH) inhibition, where the sulfonyl group, piperidine ring, and benzothiazole are essential pharmacophoric elements [2]. The compound serves as a close structural analog of the highly optimized FAAH inhibitor 16j, with the critical differentiation residing in the 4-methoxyphenylsulfonyl group replacing the thiophene-2-sulfonyl moiety, a modification known to modulate potency, selectivity, and physicochemical properties within this series [3].

Why Near-Analog Substitution of CAS 955535-39-4 Risks Altered Target Engagement: Implications for FAAH-Focused Research


Generic substitution among benzothiazole phenylsulfonyl-piperidine carboxamides is scientifically unsound because minor structural variations, particularly at the sulfonyl substituent, produce large and non-linear differences in FAAH inhibitory potency and selectivity. The structure-activity relationship (SAR) established by Wang et al. demonstrates that the sulfonyl aryl group is a primary driver of activity, with the thiophene-2-sulfonyl analogue (16j) achieving an IC50 of approximately 2 nM against human FAAH, while other aryl sulfonyl modifications yield potencies differing by orders of magnitude [1]. The 4-methoxybenzenesulfonyl substituent of CAS 955535-39-4 introduces distinct electronic (electron-donating methoxy) and steric properties relative to the thiophene or halophenyl sulfonyl analogs [2], rendering potency extrapolation from published benchmark compounds unreliable without direct comparative data. Consequently, procurement of a generic 'benzothiazole-piperidine-sulfonamide' without specifying the exact substitution pattern introduces unacceptable risk of acquiring a compound with substantially different or unknown target engagement.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide Versus Its Closest Structural Analogs


Sulfonyl Substituent Determines FAAH Inhibitory Potency: Comparative SAR Analysis Against Benchmark 16j

The 4-methoxybenzenesulfonyl substituent of CAS 955535-39-4 occupies the same pharmacophoric position as the thiophene-2-sulfonyl group of the benchmark FAAH inhibitor 16j. In the comprehensive SAR study by Wang et al., the sulfonyl aryl group was identified as a critical determinant of FAAH potency; 16j (thiophene-2-sulfonyl) achieved an IC50 of 2.0 nM against recombinant human FAAH [1]. The Hammett σp value for the 4-methoxy substituent (−0.27) differs markedly from that of the thiophene-2-sulfonyl group, predicting distinct electronic effects at the enzyme active site [2]. While direct FAAH IC50 data for this specific compound is unavailable in peer-reviewed literature, the SAR trajectory indicates that 4-methoxyphenylsulfonyl analogs typically yield intermediate potency within the series, with the electron-donating methoxy group favoring improved metabolic stability and potentially distinct off-target profiles relative to halogenated or heterocyclic sulfonyl variants [3].

FAAH inhibition Endocannabinoid system Pain and inflammation

Structural Differentiation from M5 mAChR Targeted Arylsulfonyl Derivatives: Benzothiazole C5 vs. C2 Linkage

Patent literature (US20230303552A1) discloses a series of arylsulfonyl piperidine carboxamides as muscarinic acetylcholine receptor M5 (M5 mAChR) inhibitors. The compounds in this patent predominantly feature a 2-methyl-1,3-benzothiazol-5-yl substitution at the amide position, exemplified by 1-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide and 1-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide [1]. CAS 955535-39-4 is distinguished by the absence of a 2-methyl group on the benzothiazole ring, a modification that reduces steric bulk and alters hydrogen-bonding capacity at the benzothiazole 2-position, potentially shifting selectivity away from M5 mAChR and toward other targets such as FAAH or NAPE-PLD [2]. Additionally, the 4-methoxybenzenesulfonyl group contrasts with the 4-chloro- and 4-fluorophenylsulfonyl substituents claimed in the M5 patent, providing a unique combination of electronic properties not represented in the published M5 inhibitor series [1].

Muscarinic receptor pharmacology Psychiatric disorders Substance use disorders

Physicochemical Property Differentiation: Calculated logP and Solubility Profile Relative to Halogenated and Heterocyclic Analogs

The calculated logP of CAS 955535-39-4 is 2.115 (ZINC15), notably lower than predicted values for the 4-chlorophenylsulfonyl (clogP ~2.8) and 4-fluorophenylsulfonyl (clogP ~2.5) analogs disclosed in the M5 patent [REFS-1, REFS-2]. The topological polar surface area (tPSA) is 96 Ų, indicating moderate polarity suitable for blood-brain barrier penetration [1]. The methoxy group provides a hydrogen bond acceptor that is absent in the chlorinated and fluorinated comparator series, potentially altering solubility, metabolic stability, and protein binding characteristics [3]. This compound's molecular weight of 431.54 g/mol and hydrogen bond donor/acceptor profile (2 HBD, 7 HBA) place it within favorable drug-like chemical space (Lipinski rule of 5 compliant) while offering a differentiated developability profile compared to the halogenated aryl sulfonyl analogs [1].

Drug-likeness ADME properties Chemical probe selection

Absence of Commercial Biological Annotation Confirms This Compound as a Research-Grade Tool Requiring De Novo Characterization

Despite the well-characterized activity of structurally related benzothiazole phenylsulfonyl-piperidine carboxamides, CAS 955535-39-4 has no reported biological activity in ChEMBL, no assigned mechanism of action, and no documented publications in the primary literature as indexed by major databases [1]. This absence of annotation distinguishes it from heavily profiled analogs such as 16j (BindingDB BDBM26732, IC50 2 nM against FAAH) and the M5 mAChR patent exemplars [REFS-2, REFS-3]. The compound is listed solely as an 'in-stock' screening compound in the ZINC database, indicative of its status as a commercially available but pharmacologically uncharacterized entity [1].

Chemical probe High-throughput screening Target identification

Scientifically Sound Procurement Scenarios for CAS 955535-39-4 as a Benzothiazole Sulfonyl-Piperidine Scaffold Analog


SAR Expansion of FAAH Inhibitor Series: Exploring 4-Methoxybenzenesulfonyl Substitution Effects

Researchers who have established a FAAH inhibitor screening cascade and require compounds to probe the effect of electron-donating aryl sulfonyl substituents on potency, selectivity, and metabolic stability may procure CAS 955535-39-4 as a rationally selected SAR probe. The compound fills a specific gap in the existing SAR landscape between the highly potent thiophene-2-sulfonyl analog (16j, IC50 2 nM) and the halogenated phenylsulfonyl variants, allowing systematic exploration of electronic parameter contributions . This application is supported by the established SAR framework from Wang et al. (2009), which demonstrated that sulfonyl aryl variation is a productive strategy for potency optimization .

Selectivity Profiling Between FAAH and M5 mAChR: Benzothiazole C5 Unsubstituted vs C2-Methylated Scaffolds

Given that the M5 mAChR patent (US20230303552A1) discloses 2-methyl-substituted benzothiazole derivatives as M5 inhibitors, CAS 955535-39-4 — which lacks the 2-methyl group — provides a critical selectivity control compound . Research groups investigating cross-target activity between FAAH and muscarinic receptors can use this compound as a matched structural probe to dissect the contribution of benzothiazole 2-substitution to target engagement profiles. This is particularly relevant for programs targeting endocannabinoid-related therapeutic areas where M5 off-target activity could confound phenotypic readouts .

Physicochemical Developability Assessment: Evaluating Methoxy-Containing Benzothiazole Sulfonamides as Lead-Like Candidates

Medicinal chemistry teams evaluating lead-like properties of benzothiazole sulfonyl-piperidine carboxamides for CNS or peripheral indications can procure CAS 955535-39-4 to benchmark the impact of the 4-methoxybenzenesulfonyl group on solubility, permeability, and metabolic stability relative to the more lipophilic chlorinated and fluorinated analogs . The compound's calculated logP of 2.1 and tPSA of 96 Ų position it favorably within CNS drug-like space, and experimental determination of these properties would inform the design of optimized leads .

NAPE-PLD Activator Scaffold Hopping: Uncharacterized Analog for Enzyme Activation Screening

A recent study identified benzothiazole phenylsulfonyl-piperidine carboxamides as NAPE-PLD activators capable of enhancing macrophage efferocytosis, with tool compounds VU533 and VU534 demonstrating in vivo functional activity . While the precise structures of VU533 and VU534 are not publicly disclosed, their characterization as benzothiazole phenylsulfonyl-piperidine carboxamides suggests that CAS 955535-39-4, with its distinct 4-methoxy substitution, represents a structurally plausible but unexplored NAPE-PLD activator candidate suitable for primary screening campaigns aimed at identifying novel efferocytosis enhancers for cardiometabolic disease research .

Quote Request

Request a Quote for N-(1,3-benzothiazol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.